Pharmacokinetic Disparity: N-Acetyl-D-leucine Exhibits 25-Fold Lower Oral Cmax than N-Acetyl-L-leucine
When administered orally as a racemic mixture (N-acetyl-DL-leucine, 100 mg/kg) in mice, N-Acetyl-D-leucine demonstrated a dramatically lower peak plasma concentration (Cmax) of 86,100 ng/mL compared to 3,410 ng/mL for N-acetyl-L-leucine [1]. This represents a 25-fold lower Cmax for the D-enantiomer. When pure N-acetyl-L-leucine was administered alone, its Cmax was 16,800 ng/mL, while the D-enantiomer (detected only as a trace) was 436 ng/mL, a 38.5-fold difference [2]. The area under the curve (AUC0-last) similarly differed, with the D-enantiomer showing an AUC of 57,800 h×ng/mL versus 2,560 h×ng/mL for the L-enantiomer when co-administered, a 22.6-fold difference [1]. This demonstrates that N-Acetyl-D-leucine exhibits significantly lower systemic exposure in vivo.
| Evidence Dimension | Oral pharmacokinetic parameters (Cmax, AUC) in mice |
|---|---|
| Target Compound Data | Cmax: 86,100 ng/mL (from racemic); 436 ng/mL (from L-isomer administration). AUC: 57,800 h×ng/mL. |
| Comparator Or Baseline | N-Acetyl-L-leucine: Cmax: 3,410 ng/mL (from racemic); 16,800 ng/mL (from L-isomer administration). AUC: 2,560 h×ng/mL. |
| Quantified Difference | Cmax D/L ratio: 0.04 (when co-administered as racemate); 38.5-fold lower Cmax when L-isomer given alone. AUC D/L ratio: 0.04. |
| Conditions | Oral administration in mice at 100 mg/kg; plasma samples analyzed by LC-MS/MS. |
Why This Matters
Procuring pure N-Acetyl-D-leucine is essential for studies where low systemic exposure is desired, or when investigating enantiomer-specific drug-drug interactions and transporter-mediated uptake.
- [1] Churchill GC, et al. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE. 2020;15(2):e0229585. Table 1. View Source
- [2] Churchill GC, et al. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS ONE. 2020;15(2):e0229585. Table 1. Ratio Cmax L/D: 0.04 (racemic), 38.5 (L-isomer alone). View Source
